

# Application Notes and Protocols: Ganaxolone Oral Suspension for Pediatric Use

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ganaxolone** is a synthetic analog of the endogenous neurosteroid allopregnanolone. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission in the central nervous system.[1][2][3][4] The oral suspension formulation of **ganaxolone** (Ztalmy®) is approved for the treatment of seizures associated with Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder (CDD) in pediatric patients aged 2 years and older.[5][6] This document provides detailed application notes and protocols relevant to the research and development of **ganaxolone** oral suspension for pediatric use.

## **Formulation Details**

The approved **ganaxolone** oral suspension is a white to off-white, cherry-flavored liquid at a concentration of 50 mg/mL.[7][8] The formulation is designed to improve the oral bioavailability of the poorly water-soluble **ganaxolone**.[9]

Table 1: Composition of **Ganaxolone** Oral Suspension (Ztalmy®)[7]



| Component                         | Function                             |
|-----------------------------------|--------------------------------------|
| Ganaxolone                        | Active Pharmaceutical Ingredient     |
| Hypromellose (E464)               | Suspending agent, viscosity modifier |
| Polyvinyl alcohol (E1203)         | Stabilizer                           |
| Sodium lauryl sulfate (E487)      | Wetting agent                        |
| Methyl parahydroxybenzoate (E218) | Preservative                         |
| Propyl parahydroxybenzoate (E216) | Preservative                         |
| Sodium benzoate (E211)            | Preservative                         |
| Citric acid anhydrous (E330)      | Buffering agent                      |
| Sodium citrate dihydrate (E311)   | Buffering agent                      |
| Artificial cherry flavor          | Flavoring agent                      |
| Sucralose (E955)                  | Sweetener                            |
| Purified water                    | Vehicle                              |

# **Pediatric Pharmacokinetics**

Pharmacokinetic parameters of **ganaxolone** oral suspension have been evaluated in pediatric patients. The data indicates comparable exposure across different pediatric age groups.

Table 2: Pharmacokinetic Parameters of **Ganaxolone** Oral Suspension in Pediatric Patients[7]

| Age Group (years) | Median Body<br>Weight (kg) | Cmax (ng/mL) | AUC0-24 (ng*h/mL) |
|-------------------|----------------------------|--------------|-------------------|
| 2 to < 6          | 14.8                       | 247          | 3903              |
| 6 to < 12         | 22.6                       | 269          | 3998              |
| 12 to < 18        | 36.1                       | 293          | 4106              |



\*Data based on a dose of 21 mg/kg three times a day, with a maximum of 600 mg three times a day.

# **Pediatric Clinical Efficacy**

Clinical trials have demonstrated the efficacy of **ganaxolone** oral suspension in reducing seizure frequency in pediatric patients with CDD.

Table 3: Efficacy of **Ganaxolone** in a Phase 3 Pediatric Trial (MARIGOLD Study)[5]

| Endpoint            | Ganaxolone Group | Placebo Group | p-value |
|---------------------|------------------|---------------|---------|
| Median Reduction in |                  |               |         |
| 28-Day Major Motor  | 30.7%            | 6.9%          | 0.0036  |
| Seizure Frequency   |                  |               |         |

In an open-label extension of the MARIGOLD study, patients treated with **ganaxolone** for at least 12 months experienced a median reduction of 49.6% in major motor seizure frequency.[5]

# Experimental Protocols Manufacturing Protocol for Nanosuspension Formulation

This protocol describes a general method for preparing a **ganaxolone** nanosuspension suitable for oral delivery, based on wet milling technology. This is a representative protocol and would require optimization and validation.

Objective: To produce a stable **ganaxolone** nanosuspension with a particle size in the nanometer range to enhance dissolution and bioavailability.

#### Materials:

- Ganaxolone API
- Hypromellose
- Sodium Lauryl Sulfate



- Purified Water
- Zirconium oxide beads (0.2-0.4 mm)
- High-energy media mill
- Particle size analyzer

#### Protocol:

- Preparation of the Suspension:
  - In a suitable vessel, dissolve hypromellose and sodium lauryl sulfate in purified water to create the vehicle.
  - Disperse the ganaxolone API into the vehicle under continuous stirring to form a coarse suspension.
- Wet Milling:
  - Transfer the coarse suspension to the chamber of a high-energy media mill charged with zirconium oxide beads.
  - Mill the suspension at a controlled temperature for a predetermined duration (e.g., 2-4 hours). The milling process reduces the particle size of the ganaxolone API to the nanometer range.
  - Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired particle size is achieved (e.g., D50 < 200 nm).</li>
- Separation and Final Formulation:
  - Separate the nanosuspension from the milling media.
  - Incorporate other excipients such as preservatives, buffers, sweeteners, and flavoring agents as required.

# Methodological & Application





 Adjust the final volume with purified water to achieve the target concentration of 50 mg/mL.

#### • Quality Control:

 Perform final quality control tests, including particle size analysis, drug content uniformity, pH, viscosity, and microbial limits.





Click to download full resolution via product page

Caption: Manufacturing workflow for **ganaxolone** nanosuspension.



# **Dissolution Testing Protocol**

This protocol is based on the FDA's Dissolution Methods database for **ganaxolone** oral suspension.

Objective: To assess the in vitro release of **ganaxolone** from the oral suspension formulation.

Apparatus: USP Apparatus 2 (Paddle) Medium: 2.8% Sodium Dodecyl Sulfate (SDS) in water Volume: 900 mL Temperature:  $37 \pm 0.5$  °C Paddle Speed: 25 RPM Sampling Times: 2.5, 5, 7.5, 10, 15, 20, and 30 minutes Analytical Method: HPLC with UV detection

#### Protocol:

- Prepare the dissolution medium and equilibrate it to 37  $\pm$  0.5 °C.
- Place 900 mL of the medium into each dissolution vessel.
- Carefully introduce a known amount of the ganaxolone oral suspension into each vessel.
- Start the paddle rotation at 25 RPM.
- At each specified time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
- Filter the samples promptly through a suitable filter (e.g., 0.45 μm PTFE).
- Analyze the filtered samples for ganaxolone concentration using a validated HPLC method.
- Calculate the percentage of ganaxolone dissolved at each time point.

# Stability-Indicating HPLC Method Protocol (Example)

This is a representative protocol for a stability-indicating HPLC method for the quantification of **ganaxolone**. This method would require validation according to ICH guidelines.

Objective: To develop a validated HPLC method capable of separating and quantifying **ganaxolone** from its potential degradation products.

**Chromatographic Conditions:** 

# Methodological & Application





• Column: C18, 4.6 x 150 mm, 5 μm

Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required)

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

Column Temperature: 30 °C

 Detection Wavelength: To be determined based on the UV spectrum of ganaxolone (e.g., 210 nm)

#### Protocol:

- Standard and Sample Preparation:
  - Prepare a stock solution of ganaxolone reference standard in a suitable solvent (e.g., acetonitrile).
  - Prepare working standard solutions by diluting the stock solution.
  - Prepare sample solutions by accurately diluting the oral suspension to fall within the calibration curve range.
- Forced Degradation Studies:
  - Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60 °C for 2 hours.
  - Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60 °C for 2 hours.
  - Oxidative Degradation: Treat the drug solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Degradation: Expose the solid drug to 105 °C for 24 hours.
  - Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
  - Neutralize the acidic and basic samples before injection.



#### Analysis:

- Inject the standard solutions, sample solutions, and stressed samples into the HPLC system.
- Assess the chromatograms for the separation of the main ganaxolone peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

#### Validation:

Validate the method for specificity, linearity, range, accuracy, precision, limit of detection
 (LOD), limit of quantification (LOQ), and robustness as per ICH Q2(R1) guidelines.

# Bioanalytical Method for Ganaxolone in Pediatric Plasma (Example)

This protocol outlines a general approach for the quantification of **ganaxolone** in pediatric plasma using LC-MS/MS. This method would require full validation.

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the determination of **ganaxolone** concentrations in pediatric plasma samples.

#### Methodology:

- Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- Internal Standard (IS): A deuterated analog of ganaxolone.
- Chromatography: UPLC/HPLC with a C18 column.
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: To be determined by direct infusion of ganaxolone and the IS.

#### Protocol:



- Sample Pre-treatment:
  - Thaw pediatric plasma samples at room temperature.
  - Spike a known volume of plasma (e.g., 100 μL) with the internal standard.
- Extraction (LLE Example):
  - Add an extraction solvent (e.g., methyl tert-butyl ether) to the plasma sample.
  - Vortex mix for 5 minutes.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Quantify the ganaxolone concentration by comparing the peak area ratio of ganaxolone to the IS against a calibration curve prepared in blank plasma.
- Validation:
  - Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, precision, and stability.





Click to download full resolution via product page

Caption: Bioanalytical workflow for **ganaxolone** in pediatric plasma.



# **Signaling Pathway of Ganaxolone**

**Ganaxolone**'s primary mechanism of action is the positive allosteric modulation of GABA-A receptors.



Click to download full resolution via product page

Caption: **Ganaxolone**'s modulation of GABA-A receptor signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Study of Adjunctive Ganaxolone Treatment in Children and Young Adults With CDKL5 Deficiency Disorder [ctv.veeva.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]



- 6. jfda-online.com [jfda-online.com]
- 7. patents.justia.com [patents.justia.com]
- 8. ijpras.com [ijpras.com]
- 9. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Ganaxolone Oral Suspension for Pediatric Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674614#ganaxolone-oral-suspension-formulation-for-pediatric-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com